molecular formula C11H9NO3 B1174941 MYXOBACTERALPHALYTICPROTEINASE CAS No. 12585-31-8

MYXOBACTERALPHALYTICPROTEINASE

Cat. No.: B1174941
CAS No.: 12585-31-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MYXOBACTERALPHALYTICPROTEINASE is a proteolytic enzyme derived from myxobacteria, a group of Gram-negative bacteria known for their complex life cycles and production of bioactive secondary metabolites. This enzyme exhibits broad substrate specificity, hydrolyzing peptide bonds in proteins under physiological conditions. Its catalytic mechanism involves a serine residue in the active site, akin to other serine proteases, but with unique structural adaptations that enhance stability in diverse environmental conditions .

Characterization studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have revealed a molecular weight of approximately 28 kDa and an isoelectric point (pI) of 8.2, distinguishing it from other bacterial proteases . Its tertiary structure, resolved via X-ray crystallography, features a compact α/β hydrolase fold with a substrate-binding cleft optimized for hydrophobic residues .

Properties

CAS No.

12585-31-8

Molecular Formula

C11H9NO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Characteristics

MYXOBACTERALPHALYTICPROTEINASE shares structural homology with subtilisin (from Bacillus spp.) and proteinase K (from Engyodontium album), yet key differences exist:

Parameter This compound Subtilisin Proteinase K
Molecular Weight (kDa) 28 27.5 28.9
Active Site Residues Ser-His-Asp triad Ser-His-Asp triad Ser-His-Asp triad
Thermal Stability (°C) Stable up to 65 Stable up to 60 Stable up to 70
Glycosylation Status Non-glycosylated Partially glycosylated Highly glycosylated

Data derived from comparative MS and circular dichroism (CD) spectroscopy studies .

Enzymatic Activity and Substrate Specificity

  • Catalytic Efficiency (kcat/KM) : this compound demonstrates a kcat/KM of 4.5 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for casein hydrolysis, outperforming subtilisin (3.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) but lagging behind proteinase K (6.8 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) .
  • pH Optima : Operates optimally at pH 9.0, similar to subtilisin (pH 8.5–10), but unlike proteinase K, which retains activity at pH 4.0–12.0 due to its glycosylation-enhanced stability .

Stability and Functional Resilience

  • Organic Solvent Tolerance: Retains >80% activity in 30% (v/v) ethanol, surpassing subtilisin (50% activity loss) and matching proteinase K. This trait is attributed to its hydrophobic core and absence of labile post-translational modifications .
  • Inhibitor Sensitivity : Inhibited by phenylmethylsulfonyl fluoride (PMSF), a serine protease inhibitor, but resistant to EDTA, confirming its metal-independent mechanism .

Research Findings and Implications

  • Industrial Protein Degradation: Its solvent stability makes it suitable for peptide synthesis in non-aqueous media, outperforming subtilisin in dimethylformamide (DMF)-rich environments .
  • Pharmaceutical Relevance: Unlike proteinase K, this compound lacks allergenic glycoproteins, reducing immunogenicity risks in therapeutic formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.